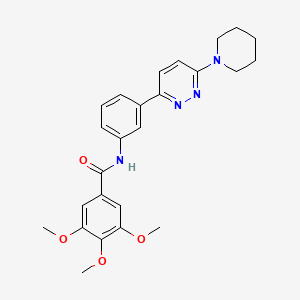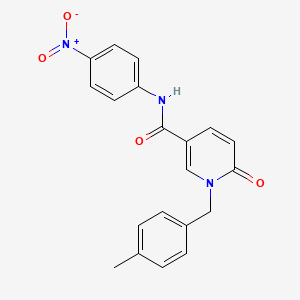
N-(3-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Overview
Description
N-(3-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as AMP-activated protein kinase (AMPK) activator, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMPK is an enzyme that plays a crucial role in maintaining cellular energy homeostasis, and its activation has been associated with various health benefits, including the prevention and treatment of metabolic disorders, such as obesity and type 2 diabetes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves the activation of AMPK, which is a key regulator of cellular energy homeostasis. AMPK is activated by various stimuli, such as low energy status, exercise, and certain hormones, leading to the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. The activation of AMPK by N-(3-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide results in increased glucose uptake and fatty acid oxidation, as well as decreased lipogenesis and gluconeogenesis, leading to improved metabolic health.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to activate AMPK in various cell types, leading to increased glucose uptake and fatty acid oxidation, as well as decreased lipogenesis and gluconeogenesis. It has also been shown to improve insulin sensitivity and reduce inflammation, making it a promising candidate for the prevention and treatment of metabolic disorders, such as obesity and type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is its specificity for AMPK activation, which makes it a valuable tool for studying the role of AMPK in cellular metabolism. However, one of the limitations is its potential toxicity at high concentrations, which requires careful dosing and monitoring in lab experiments.
Future Directions
There are several future directions for the study of N-(3-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. One direction is the development of more potent and selective AMPK activators, which can be used for the prevention and treatment of metabolic disorders. Another direction is the investigation of the potential therapeutic applications of N-(3-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in other diseases, such as cancer and neurodegenerative disorders. Finally, the study of the mechanisms underlying the effects of N-(3-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide on cellular metabolism can provide insights into the regulation of energy homeostasis and the development of new therapies for metabolic disorders.
Scientific Research Applications
N-(3-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to activate AMPK in various cell types, including liver, muscle, and adipose tissue, leading to increased glucose uptake and fatty acid oxidation, as well as decreased lipogenesis and gluconeogenesis. These effects make it a promising candidate for the prevention and treatment of metabolic disorders, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
properties
IUPAC Name |
N-(3-acetylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-7-3-4-8-18(15)14-24-12-6-11-20(22(24)27)21(26)23-19-10-5-9-17(13-19)16(2)25/h3-13H,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLDUTWCBHZBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B3299998.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3300002.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B3300009.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(m-tolyl)oxalamide](/img/structure/B3300011.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B3300015.png)
![2-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3300020.png)
![4-methyl-3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3300021.png)
![2-(4-nitrophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3300024.png)
![4-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3300026.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B3300034.png)


![3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3300047.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B3300076.png)